molecular formula C15H13ClN2O4S B10873551 Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro- CAS No. 89039-18-9

Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-

Cat. No.: B10873551
CAS No.: 89039-18-9
M. Wt: 352.8 g/mol
InChI Key: DTLNPYRFHBDRNV-UHFFFAOYSA-N
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Description

1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene is an organic compound with a complex structure. It is primarily used in the synthesis of dyes, pesticides, and pharmaceuticals . The compound’s unique chemical properties make it valuable in various industrial and research applications.

Preparation Methods

The synthesis of 1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene involves several steps. One common method includes the reaction of 2-chloro-2-(4-methylphenyl)ethyl chloride with 2,4-dinitrothiophenol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 1-{[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl}-2,4-dinitrobenzene, making it valuable for specific applications in research and industry.

Properties

CAS No.

89039-18-9

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

1-[2-chloro-2-(4-methylphenyl)ethyl]sulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C15H13ClN2O4S/c1-10-2-4-11(5-3-10)13(16)9-23-15-7-6-12(17(19)20)8-14(15)18(21)22/h2-8,13H,9H2,1H3

InChI Key

DTLNPYRFHBDRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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